
7-Octadecynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A secreted member of the TNF receptor superfamily that negatively regulates osteoclastogenesis. It is a soluble decoy receptor of RANK LIGAND that inhibits both CELL DIFFERENTIATION and function of OSTEOCLASTS by inhibiting the interaction between RANK LIGAND and RECEPTOR ACTIVATOR OF NUCLEAR FACTOR-KAPPA B.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- 7-Octadecynoic acid, along with other related compounds, was synthesized to study their structural properties. The synthesis methods provided clear structural identification and comparison with other octadecenoic acids. This research is foundational in understanding the chemical properties of 7-octadecynoic acid and related compounds (Fusari, Greenlee, & Brown, 1951).
Protein Palmitoylation in Mammalian Cells
- 7-Octadecynoic acid is used as a probe in the study of protein palmitoylation, a post-translational modification crucial for protein trafficking and membrane tethering. This research provides insights into protein functions in human cells and identifies numerous palmitoylated proteins (Martin & Cravatt, 2009).
Role in Peroxisome Proliferator-Activated Receptor Agonism
- 7-Octadecynoic acid has been identified as an agonist for peroxisome proliferator-activated receptor γ (PPARγ). PPARγ agonists are significant in medical research due to their potential applications in treating diseases like diabetes and in inhibiting fibrosis in hepatic cells (Ohtera et al., 2013).
Investigation in Novel Phospholipids
- Research on the synthesis and properties of phospholipids incorporating acetylenic fatty acids, including 7-octadecynoic acid, provides insights into the creation of novel phospholipids. These findings can contribute to the understanding of lipid membranes and their functions (Pisch et al., 1997).
Antifungal Properties
- Acetylenic acids, including 7-octadecynoic acid, have demonstrated potent antifungal activities against various fungal strains. This research highlights the potential of 7-octadecynoic acid in developing new antifungal treatments (Li et al., 2008).
Biochemical and Biological Properties
- Studies have compared the physical and biological properties of various octadecynoic acids, including 7-octadecynoic acid. This research helps in understanding the influence of unsaturation position on the properties of these acids (Gunstone, 1973).
Antithrombotic Lipids Research
- 7-Octadecynoic acid has been investigated for its potential in antithrombotic lipid research. Understanding its effects on blood coagulation processes can contribute to medical applications in preventing blood clots (Yang et al., 2011).
Antibacterial Activity
- Research on the antibacterial activity of 7-octadecynoic acid and its derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggests potential applications in treating bacterial infections (Carballeira et al., 2017).
Propiedades
Número CAS |
19220-35-0 |
|---|---|
Nombre del producto |
7-Octadecynoic acid |
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
octadec-7-ynoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-10,13-17H2,1H3,(H,19,20) |
Clave InChI |
XXUPLYBCNPLTIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCC#CCCCCCC(=O)O |
Sinónimos |
FDCR 1 Protein FDCR-1 Protein Follicular Dendritic Cell Derived Receptor 1 Follicular Dendritic Cell-Derived Receptor-1 OCIF Protein Osteoclastogenesis Inhibitory Factor Osteoprotegerin Receptors, Tumor Necrosis Factor, Member 11b Tumor Necrosis Factor Receptor 11b Tumor Necrosis Factor Receptor Superfamily, Member 11 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Ethoxyphenyl)methyl]-3-thiophen-2-ylurea](/img/structure/B1226162.png)
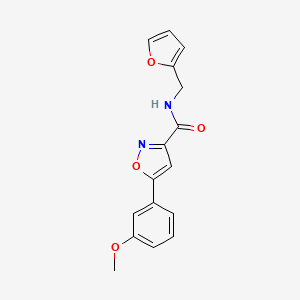
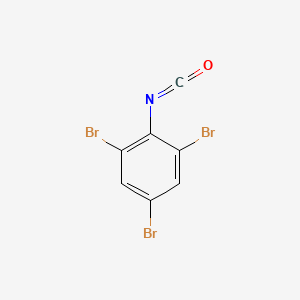
![N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1226166.png)
![1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1226167.png)
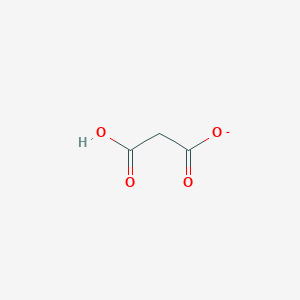
![3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B1226170.png)

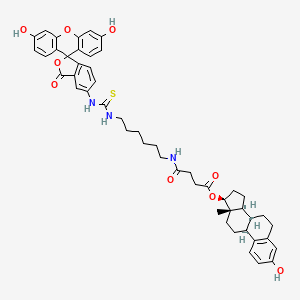
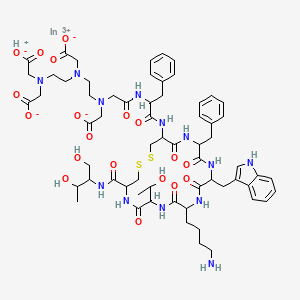
![N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1226181.png)
![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1226185.png)
![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1226186.png)
![N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B1226188.png)